molecular formula C16H23ClN2O5 B12785468 [(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 81786-39-2

[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

Cat. No.: B12785468
CAS No.: 81786-39-2
M. Wt: 358.8 g/mol
InChI Key: UMOQWJBMJXPHNT-BTXUNPJVSA-N
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Description

[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hexahydrofurofuran ring system and a nitrate group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

  • Formation of the hexahydrofurofuran ring system through a cyclization reaction.
  • Introduction of the methyl(3-phenylpropyl)amino group via nucleophilic substitution.
  • Nitration to introduce the nitrate group.
  • Formation of the hydrochloride salt through acid-base reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The nitrate group can be oxidized to form nitro compounds.

    Reduction: The nitrate group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry

In chemistry, [(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be used as a probe to study the function of certain enzymes or receptors. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical research.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its biological activity could be harnessed to develop new drugs for the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a valuable addition to the toolkit of industrial chemists.

Mechanism of Action

The mechanism of action of [(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride likely involves interaction with specific molecular targets, such as enzymes or receptors. The nitrate group may play a key role in its biological activity, potentially through the release of nitric oxide, which is known to have various physiological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate
  • [(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] chloride

Uniqueness

The presence of the nitrate group in [(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

CAS No.

81786-39-2

Molecular Formula

C16H23ClN2O5

Molecular Weight

358.8 g/mol

IUPAC Name

[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

InChI

InChI=1S/C16H22N2O5.ClH/c1-17(9-5-8-12-6-3-2-4-7-12)13-10-21-16-14(23-18(19)20)11-22-15(13)16;/h2-4,6-7,13-16H,5,8-11H2,1H3;1H/t13-,14-,15+,16+;/m0./s1

InChI Key

UMOQWJBMJXPHNT-BTXUNPJVSA-N

Isomeric SMILES

CN(CCCC1=CC=CC=C1)[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-].Cl

Canonical SMILES

CN(CCCC1=CC=CC=C1)C2COC3C2OCC3O[N+](=O)[O-].Cl

Origin of Product

United States

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